5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
- This compound is a member of the thiadiazole family, which contains a five-membered ring with two nitrogen and one sulfur atoms.
- Its systematic name is 5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide .
- The compound’s structure consists of a central thiazole ring with a chlorophenyl group, a methyl group, and a thiazolyl group attached.
- Thiazoles are known for their diverse biological activities, making this compound intriguing for further study.
Preparation Methods
- Starting from 4-chlorobenzoic acid , a six-step synthetic route yields the desired compound.
- The steps involve esterification , hydrazination , salt formation , and cyclization .
- The final product is 5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include sulfonamides , amines , and sulfonyl chlorides .
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- In chemistry , it could serve as a building block for novel compounds.
- In biology , it might exhibit antiviral or antibacterial properties.
- In medicine , it could be explored for potential therapeutic effects.
- In industry , it may find applications in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other thiadiazoles and related structures.
- Its uniqueness lies in the combination of the chlorophenyl , methyl , and thiazolyl groups.
Remember that this compound’s potential lies in its unexplored properties, and further studies are essential to unlock its full capabilities
Properties
Molecular Formula |
C15H12ClN3OS2 |
---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H12ClN3OS2/c1-8-7-21-15(17-8)19-14(20)12-13(22-9(2)18-12)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,17,19,20) |
InChI Key |
IVTGJUFLTSIODC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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